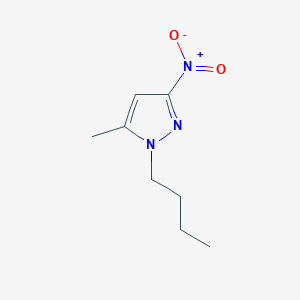![molecular formula C15H14N2O3 B3202187 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide CAS No. 1020956-33-5](/img/structure/B3202187.png)
4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide
Übersicht
Beschreibung
4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide, also known as DIBA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DIBA is a benzamide derivative that has been shown to exhibit promising biological activity, making it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various biochemical processes. 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide can alter the expression of various genes, leading to changes in cellular function.
Biochemical and Physiological Effects:
4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, enhancement of neurotransmitter release, and regulation of gene expression. 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide in lab experiments is its ability to selectively target specific enzymes involved in various biochemical processes. This makes it a valuable tool for investigating the role of these enzymes in cellular function. However, one limitation of using 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide, including the development of novel compounds based on its scaffold, the investigation of its role in various biological processes, and the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In neuroscience, 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide has been shown to enhance the release of neurotransmitters, making it a potential treatment for various neurological disorders. In drug discovery, 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide has been used as a scaffold for the design of novel compounds with improved biological activity.
Eigenschaften
IUPAC Name |
4-[(1,3-benzodioxol-5-ylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(18)11-3-1-10(2-4-11)8-17-12-5-6-13-14(7-12)20-9-19-13/h1-7,17H,8-9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQGTOJRANTAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine](/img/structure/B3202177.png)
![N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine](/img/structure/B3202182.png)

amine](/img/structure/B3202196.png)
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B3202208.png)

![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3202222.png)